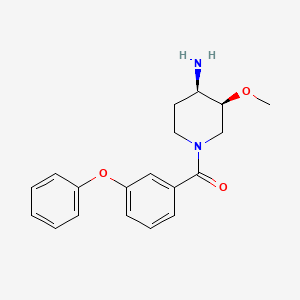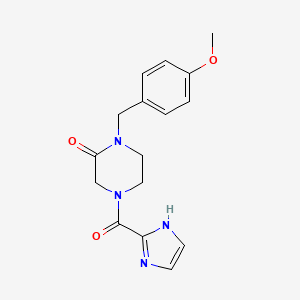
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as DFEB, is a chemical compound that has been studied for its potential use in various scientific research applications. DFEB is a piperidine derivative and belongs to the class of compounds known as opioids.
作用機序
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and mood. This compound binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. These endogenous opioids then bind to the mu-opioid receptor, leading to further activation and analgesia.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a low potential for abuse and dependence compared to other opioids.
実験室実験の利点と制限
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It has a high potency and selectivity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioids for use in laboratory experiments. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is in the development of new analogs of this compound with improved pharmacological properties. Another area of research is in the study of the role of the mu-opioid receptor in various physiological processes, such as pain, reward, and mood. Additionally, this compound could be studied for its potential use in the treatment of other disorders, such as Parkinson's disease and epilepsy. Overall, this compound has the potential to be a valuable tool for scientific research and has several promising applications in the field of medicine.
合成法
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine to form the intermediate compound 1-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylic acid. The second step involves the reaction of the intermediate compound with 2,2-difluoroethylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of pain management. This compound has been shown to have potent analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.
特性
IUPAC Name |
N-(2,2-difluoroethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O/c22-20(23)15-24-21(27)18-7-4-11-26(16-18)19-9-13-25(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKSYRXFKXRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)

![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate](/img/structure/B5351086.png)

![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5351102.png)


![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)